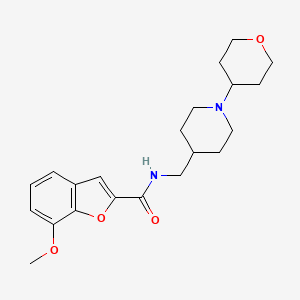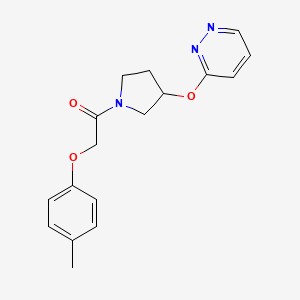
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a chemical compound that is used in scientific research. It is a potent and selective inhibitor of a protein called PDE10A, which is involved in the regulation of dopamine and cAMP signaling pathways.
Wissenschaftliche Forschungsanwendungen
Amine-Constrained Pyridazinone Histamine H3 Receptor Antagonists
A study by Sundar et al. (2011) discusses a series of constrained amine analogs of a potent H3R antagonist, leading to the identification of a new class of (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amides. These compounds were synthesized to improve pharmacokinetic profiles, which could suggest potential applications in designing receptor antagonists with improved drug-like properties for neurological or inflammatory conditions (Sundar et al., 2011).
Magnesium and Zinc Complexes with N,O-Bidentate Ligands
Wang et al. (2012) explored magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands for the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and lactide (L-LA). This indicates potential applications in polymer synthesis, offering insights into the utilization of pyridine derivatives in catalysis for polymerization processes (Wang et al., 2012).
DNA Binding and Cytotoxicity of Cu(II) Complexes
Kumar et al. (2012) synthesized and characterized Cu(II) complexes of tridentate ligands, demonstrating DNA binding propensity and cytotoxicity against different cancer cell lines. This suggests potential applications in the development of chemotherapeutic agents and DNA interaction studies (Kumar et al., 2012).
Pt-Catalyzed Cyclization for Heterocycle Synthesis
Smith et al. (2007) described a Pt(II)-catalyzed method for synthesizing indolizines, pyrrolones, and indolizinones, indicating the utility of pyridine derivatives in facilitating the synthesis of complex heterocycles. This research highlights potential applications in pharmaceuticals and materials science (Smith et al., 2007).
Synthesis and Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives
Attaby et al. (2006) reported on the synthesis and evaluation of antiviral activities of pyrazolo[3,4-b]pyridine derivatives, providing a foundation for the development of new antiviral agents. This study underscores the potential of pyridine-based compounds in antiviral drug development (Attaby et al., 2006).
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-4-6-14(7-5-13)22-12-17(21)20-10-8-15(11-20)23-16-3-2-9-18-19-16/h2-7,9,15H,8,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMYCRHRLXEHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

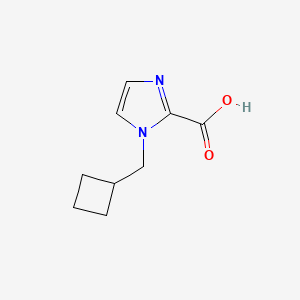
![N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2379177.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)
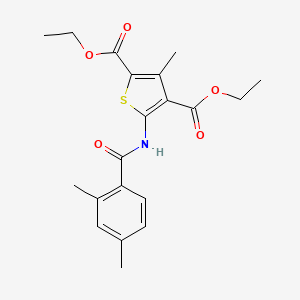
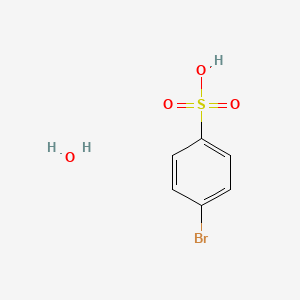
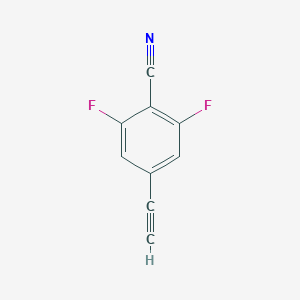

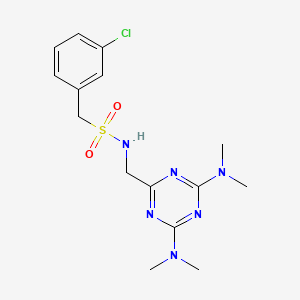
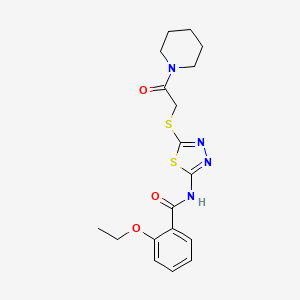
![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)
![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)
![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)
